O-Demethoxypropane Aliskiren
Overview
Description
O-Demethoxypropane Aliskiren is a derivative of Aliskiren, a direct renin inhibitor used primarily for the treatment of hypertension. This compound is characterized by its unique molecular structure, which includes a methoxy group replaced by a propoxy group. The molecular formula of this compound is C26H45N3O5, and it has a molecular weight of 479.6526 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Demethoxypropane Aliskiren involves several key steps, including the formation of chiral intermediates and the selective construction of olefin functionalities. One efficient pathway for its synthesis includes the use of Evans chiral auxiliary-aided asymmetric allylation to achieve high enantiomeric purity. Additionally, a modified Julia–Kocienski olefination is employed for the selective construction of the E-olefin functionality .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced intermediates and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: O-Demethoxypropane Aliskiren undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
O-Demethoxypropane Aliskiren has several scientific research applications, including:
Chemistry: Used as a reference material in synthetic chemistry for studying reaction mechanisms and developing new synthetic routes.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its parent compound, Aliskiren.
Medicine: Explored for its potential therapeutic applications, especially in the treatment of hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
O-Demethoxypropane Aliskiren exerts its effects by inhibiting renin, an enzyme involved in the renin-angiotensin-aldosterone system. Renin cleaves angiotensinogen to form angiotensin I, which is then converted to angiotensin II, a potent vasoconstrictor. By inhibiting renin, this compound reduces the formation of angiotensin II, leading to decreased blood pressure .
Comparison with Similar Compounds
Aliskiren: The parent compound, also a direct renin inhibitor used for hypertension.
O-Demethoxypropane Aliskiren-d6: A deuterated form used as a stable isotope-labeled compound for research purposes.
Uniqueness: this compound is unique due to its structural modification, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound. This uniqueness makes it valuable for research and potential therapeutic applications.
Properties
IUPAC Name |
(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[(3-hydroxy-4-methoxyphenyl)methyl]-8-methyl-2-propan-2-ylnonanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45N3O5/c1-15(2)18(10-17-8-9-23(34-7)22(31)11-17)12-20(27)21(30)13-19(16(3)4)24(32)29-14-26(5,6)25(28)33/h8-9,11,15-16,18-21,30-31H,10,12-14,27H2,1-7H3,(H2,28,33)(H,29,32)/t18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUNQZNYUMYGGS-TUFLPTIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)O)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)O)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949925-77-3 | |
Record name | o-Demethoxypropane aliskiren | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949925773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-DEMETHOXYPROPANE ALISKIREN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2N48C2MWH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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